molecular formula C13H16O3 B1671418 3-(Cyclopentyloxy)-4-methoxybenzaldehyde CAS No. 67387-76-2

3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Cat. No. B1671418
Key on ui cas rn: 67387-76-2
M. Wt: 220.26 g/mol
InChI Key: FZFWPURYSWKIRT-UHFFFAOYSA-N
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Patent
US05274002

Procedure details

To a solution of 54.9 g (0.36 mol) of 3-hydroxy-4-methoxybenzaldehyde in 400 mL of absolute ethanol was added 40.4 g (0.72 mol) of potassium hydroxide, 1.0 g (0.01 mol) of potassium iodide, and 77.0 mL (0.72 mol) of cyclopentyl bromide. The mixture was warmed to reflux for 48 hours at the end of which time the completed reaction was cooled to room temperature and concentrated to a syrup. The resulting residue was dissolved in 500 ml of ethyl acetate, washed with one, 100-mL portion of water, with one, 50-mL portion of dilute hydrochloric acid, with one, 100-mL portion of saturated sodium bicarbonate, and with one, 50-mL portion of saturated sodium chloride. The organic fraction was dried over sodium sulfate and concentrated to dryness. The amber syrup was liquid chromatographed over 500 g of silica gel using 20% ethyl ether in hexane as an eluent to provide the analytically pure oil upon drying in vacuo.
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[OH-].[K+].[I-].[K+].[CH:16]1(Br)[CH2:20][CH2:19][CH2:18][CH2:17]1>C(O)C>[CH:16]1([O:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=2[O:10][CH3:11])[CH:5]=[O:6])[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
54.9 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Quantity
40.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
77 mL
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours at the end of which time
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the completed reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a syrup
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 500 ml of ethyl acetate
WASH
Type
WASH
Details
washed with one, 100-mL portion of water, with one, 50-mL portion of dilute hydrochloric acid, with one, 100-mL portion of saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed over 500 g of silica gel using 20% ethyl ether in hexane as an eluent
CUSTOM
Type
CUSTOM
Details
to provide the analytically pure oil
CUSTOM
Type
CUSTOM
Details
upon drying in vacuo

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)OC=1C=C(C=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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